molecular formula C11H12O3 B2976234 (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid CAS No. 2248175-57-5

(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid

Cat. No. B2976234
CAS RN: 2248175-57-5
M. Wt: 192.214
InChI Key: ITUXNQYVLHUBAL-ZETCQYMHSA-N
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Description

“(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid” is a complex organic compound. The “2S” indicates the stereochemistry of the molecule, specifically the configuration of the carbon atom in the propanoic acid part of the molecule. The “1,3-Dihydro-2-benzofuran-5-yl” part suggests the presence of a benzofuran ring, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings) consisting of fused benzene and furan rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the molecular weight, structure, and composition of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Common techniques for studying chemical reactions include stoichiometry and various types of spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would likely be determined using a variety of analytical chemistry techniques .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system in which the compound is acting. For example, many drugs work by binding to specific receptors in the body and modulating their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. In general, handling of chemicals should always be done with appropriate safety precautions, including the use of personal protective equipment and proper disposal of waste .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

(2S)-2-(1,3-dihydro-2-benzofuran-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)8-2-3-9-5-14-6-10(9)4-8/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUXNQYVLHUBAL-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(COC2)C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(COC2)C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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